molecular formula C6H12O2 B165007 1,2-Cyclohexanediol CAS No. 931-17-9

1,2-Cyclohexanediol

Cat. No.: B165007
CAS No.: 931-17-9
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediol is an important organic intermediate characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound is widely used in the manufacture of polyester resins, epoxy resins, and catechol, among other products .

Mechanism of Action

Target of Action

1,2-Cyclohexanediol is an important organic intermediate . It primarily targets chemical reactions such as dehydration, halogenation, dehydrogenation, and esterification . These reactions are crucial in various industrial processes, including the manufacture of polyester resins, epoxy resins, catechol, and other products .

Mode of Action

The compound interacts with its targets through two main routes: the hydrolysis of cyclohexene oxide and the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . In the hydrolysis of cyclohexene oxide, a dissociative alkoxy anion from the self-ionization of this compound attacks the cyclohexene oxide oxonium ion, resulting in the formation of polyether polyols .

Biochemical Pathways

The enzymatic oxidation of this compound and related substrates by Gluconobacter oxydans was investigated . At low pH, membrane-bound enzymes were active, and at high pH, NAD-dependent, soluble enzymes showed activity . This indicates that the compound affects the enzymatic oxidation pathways in Gluconobacter oxydans.

Result of Action

The result of the compound’s action is the formation of polyether polyols in the organic layer . These polyols are crucial in various industrial applications, including the production of polyurethane foams, adhesives, sealants, and elastomers.

Action Environment

The reactions involving this compound are carried out under solvent-free conditions . This is aimed at establishing green routes for the synthesis of this compound . Environmental factors such as temperature and pH play a significant role in the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediol can be synthesized through two main routes:

Industrial Production Methods

In industrial settings, the hydrolysis of cyclohexene oxide is often preferred due to its higher yield and selectivity. The use of solid acid catalysts, such as Sn-Beta zeolites, has been shown to improve catalytic performance and reduce environmental impact .

Chemical Reactions Analysis

1,2-Cyclohexanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, acids for dehydration, and carboxylic acids for esterification. The major products formed from these reactions include catechol, cyclohexene, and various esters .

Comparison with Similar Compounds

1,2-Cyclohexanediol can be compared with other similar compounds, such as:

    1,3-Cyclohexanediol: This compound has hydroxyl groups on the first and third carbon atoms of the cyclohexane ring. It is less commonly used compared to this compound.

    1,4-Cyclohexanediol: This compound has hydroxyl groups on the first and fourth carbon atoms of the cyclohexane ring.

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, which makes it highly reactive and suitable for a wide range of chemical reactions and applications .

Properties

IUPAC Name

cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURGBBHAOXLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871843
Record name 1,​2-​Cyclohexanediol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-17-9, 54383-22-1, 1792-81-0, 1460-57-7
Record name 1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol
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Record name NSC150568
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Record name trans-1,2-Cyclohexanediol
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Record name 1,2-CYCLOHEXANEDIOL
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Record name 1,​2-​Cyclohexanediol
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Record name Cyclohexane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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